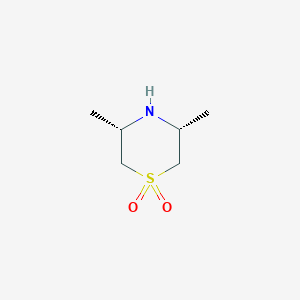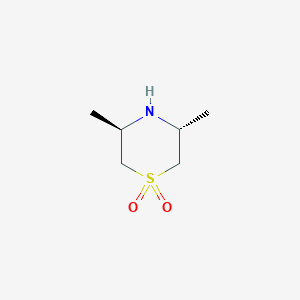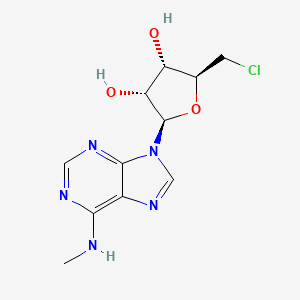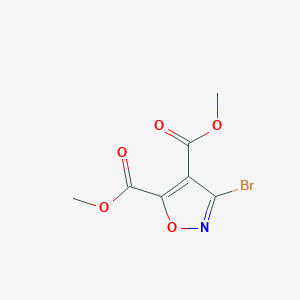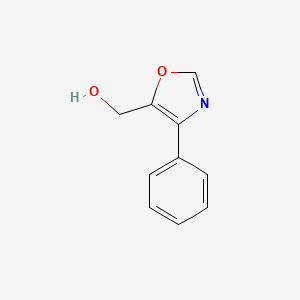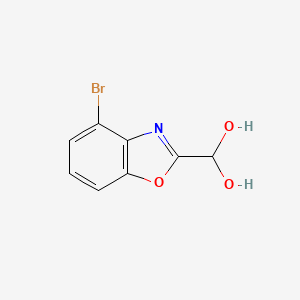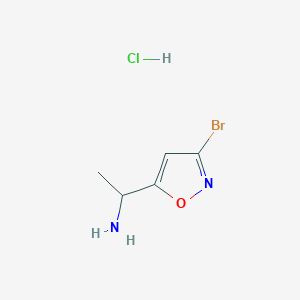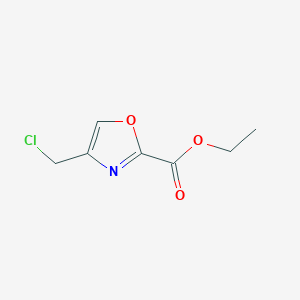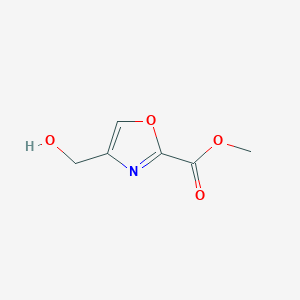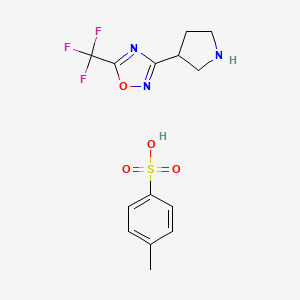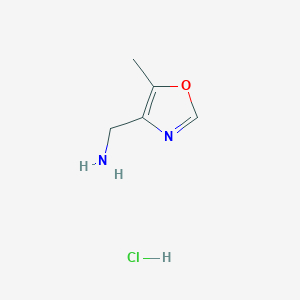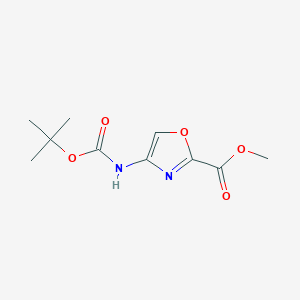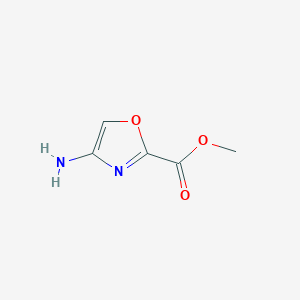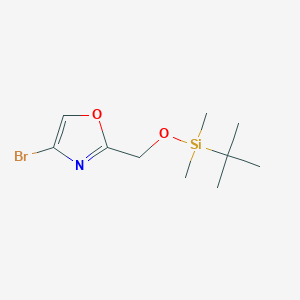![molecular formula C4H12Cl2N2O B8188706 [1,2,5]Oxadiazepane dihydrochloride](/img/structure/B8188706.png)
[1,2,5]Oxadiazepane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Oxadiazepane dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O and a molecular weight of 175.06 g/mol . It is a white solid that is primarily used in research and development settings. This compound is known for its unique structure, which includes an oxadiazepane ring, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazepane dihydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of diethyl (2,6-diethyl 4-methyl phenyl) malonate with 1,4,5-oxadiazepane dihydrochloride at room temperature . The reaction conditions are carefully monitored to ensure the purity and yield of the final product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities, ensuring consistency and quality.
化学反应分析
Types of Reactions: [1,2,5]Oxadiazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can include halogens and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
[1,2,5]Oxadiazepane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of [1,2,5]oxadiazepane dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects .
相似化合物的比较
Oxazepam: A benzodiazepine used for its anxiolytic and sedative properties.
Oxazolidinones: A class of antibiotics with a unique mechanism of action.
Comparison: Compared to oxazepam and oxazolidinones, [1,2,5]oxadiazepane dihydrochloride is unique due to its distinct oxadiazepane ring structure. This structural difference imparts unique chemical and biological properties, making it a valuable compound for research and development. Unlike oxazepam, which is primarily used in clinical settings, this compound is mainly used in research applications. Additionally, while oxazolidinones are known for their antibiotic properties, this compound’s applications are more diverse, spanning chemistry, biology, and industry .
属性
IUPAC Name |
1,2,5-oxadiazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c1-2-6-7-4-3-5-1;;/h5-6H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBVNRLNVBFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
